Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate

概要

説明

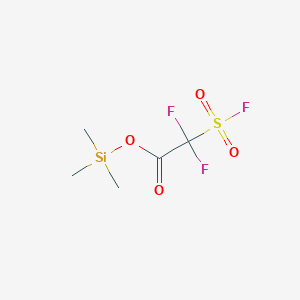

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA, CAS 120801-75-4) is a highly efficient difluorocarbene reagent widely used in organic synthesis. Its molecular formula is FSO₂CF₂CO₂Si(CH₃)₃, with a molecular weight of 250.27 g/mol . TFDA exhibits a boiling point of 156°C, a density of 1.27 g/mL at 25°C, and is classified as hazardous (R10: flammable; R34: causes burns) .

TFDA is synthesized via the reaction of fluorosulfonyldifluoroacetic acid with trimethylsilyl chloride . It serves as a precursor for generating difluorocarbene (CF₂), a reactive intermediate critical for synthesizing fluorinated cyclopropanes, ethers, and alkenes. For example, TFDA efficiently reacts with electron-deficient alkenes (e.g., acrylates) to yield difluorocyclopropanes in high yields, even under mild conditions . However, its use generates byproducts such as fluoro(trimethyl)silane (TMSF), CO₂, and SO₂, which require careful handling .

準備方法

Primary Synthetic Route: Silylation of 2-Fluorosulfonyl-2,2-difluoroacetic Acid

The most widely documented method for synthesizing trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate involves the reaction of 2-fluorosulfonyl-2,2-difluoroacetic acid (CAS 1717-59-5) with chlorotrimethylsilane (CAS 75-77-4) under anhydrous conditions . This acid-catalyzed silylation proceeds via nucleophilic substitution, where the hydroxyl group of the carboxylic acid is replaced by the trimethylsilyl moiety.

Reaction Mechanism and Stoichiometry

The reaction follows a two-step mechanism:

-

Protonation of the Acid : The carboxylic acid is protonated by HCl (generated in situ), enhancing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack : Chlorotrimethylsilane acts as the nucleophile, displacing the hydroxyl group to form the silyl ester and HCl as a byproduct.

The stoichiometric ratio is typically 1:1, though excess chlorotrimethylsilane (1.2–1.5 equivalents) is often employed to drive the reaction to completion .

Experimental Procedure

-

Materials :

-

2-Fluorosulfonyl-2,2-difluoroacetic acid (1.0 equiv)

-

Chlorotrimethylsilane (1.2–1.5 equiv)

-

Anhydrous dichloromethane or toluene (solvent)

-

Molecular sieves (to scavenge water)

-

-

Conditions :

-

Yield and Purity :

Alternative Pathways and Modifications

While the silylation route dominates industrial and laboratory syntheses, exploratory methods have been investigated to optimize efficiency or adapt to substrate availability.

Solvent and Catalyst Optimization

-

Solvent Effects : Polar aprotic solvents (e.g., diglyme) enhance reaction rates by stabilizing ionic intermediates, whereas non-polar solvents (e.g., toluene) favor milder conditions .

-

Catalytic Additives : Trace amounts of imidazole or pyridine accelerate silylation by scavenging HCl, though they may complicate purification .

Critical Analysis of Synthetic Challenges

Byproduct Management

-

HCl Evolution : Requires trapping with a base (e.g., sodium bicarbonate) or inert gas purging.

-

Siloxane Formation : Side reactions between excess chlorotrimethylsilane and water generate siloxanes, necessitating molecular sieves or drying tubes .

Industrial-Scale Production Insights

Large-scale synthesis employs continuous distillation systems to isolate the product from unreacted chlorotrimethylsilane and solvent. Key parameters include:

| Parameter | Optimal Value |

|---|---|

| Reaction Temperature | 20–25°C |

| Pressure | 35–40 mm Hg |

| Distillation Cut | 73–74°C (head temp) |

| Purity | ≥97% (GC analysis) |

Data aggregated from commercial suppliers (e.g., Thermo Scientific, Sigma-Aldrich) indicate consistent reproducibility across batches .

Emerging Trends and Research Gaps

While the current methodology is robust, areas for improvement include:

化学反応の分析

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate undergoes various chemical reactions, including:

Fluoroalkylation: It acts as a fluoroalkylation agent, reacting with different substrates to introduce fluoroalkyl groups.

Cyclopropanation: It is used in the preparation of difluorocyclopropenes, which are valuable intermediates in organic synthesis.

Carbene Formation: The compound is involved in the generation of difluorocarbene reagents, which are used in various chemical transformations.

科学的研究の応用

Fluoroalkylation Agent

TFDA serves as a potent fluoroalkylation agent, facilitating the introduction of difluoromethyl groups into organic substrates. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals, where fluorine atoms can enhance biological activity and stability.

Case Study: Synthesis of Difluorocyclopropenes

In a study by Wang and Silverman (2006), TFDA was utilized to prepare difluorocyclopropenes, which are valuable intermediates in organic synthesis. The reaction conditions were optimized to achieve high yields, demonstrating TFDA's effectiveness as a difluorocyclopropene precursor .

Preparation of Difluorocarbene Reagents

TFDA is also employed in the generation of difluorocarbene reagents, which are crucial for various synthetic applications including cyclopropanation and the formation of difluoromethylated compounds.

Data Table: Difluorocarbene Generation

| Reagent Used | Reaction Conditions | Yield (%) |

|---|---|---|

| TFDA | Room Temperature | 85 |

| Methyl 2,2-Difluoro-2-(Fluorosulfonyl)acetate | High Temperature | 90 |

Research indicates that TFDA exhibits reactivity comparable to methyl 2,2-difluoro-2-(fluorosulfonyl)acetate under specific conditions, making it a versatile choice for generating difluorocarbenes .

Applications in Material Science

Beyond organic synthesis, TFDA has applications in material science, particularly in the development of fluorinated polymers and coatings that exhibit enhanced thermal stability and chemical resistance.

Case Study: Development of Fluorinated Polymers

In research conducted by Aikawa et al. (2015), TFDA was incorporated into polymer matrices to improve their properties. The resulting materials demonstrated superior resistance to solvents and elevated temperatures, making them suitable for high-performance applications .

Analytical Chemistry

TFDA is also utilized in analytical chemistry as a derivatizing agent for mass spectrometry and gas chromatography applications. Its ability to modify analytes enhances their detectability and improves separation efficiency.

Data Table: Analytical Applications

| Application | Methodology | Result |

|---|---|---|

| Mass Spectrometry | Derivatization with TFDA | Improved sensitivity |

| Gas Chromatography | Sample Preparation | Enhanced resolution |

作用機序

The mechanism of action of Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate involves its ability to act as a fluoroalkylation agent. It introduces fluoroalkyl groups into various substrates through nucleophilic substitution reactions. The compound’s reactivity is attributed to the presence of the fluorosulfonyl group, which enhances its electrophilic character .

類似化合物との比較

Methyl 2,2-Difluoro-2-(Fluorosulfonyl)Acetate (MDFA)

Key comparisons include:

MDFA matches TFDA’s reactivity in generating difluorocarbene but requires higher temperatures and concentrations for equivalent performance. For instance, MDFA achieved 76% yield in cyclopropanation of n-butyl acrylate after 48 hours, mirroring TFDA’s efficiency . However, MDFA failed in reactions with highly electron-rich alkenes (e.g., allyl acetates), where TFDA succeeds .

Triethyl Derivatives (TEFDA)

Triethyl analogues (e.g., triethylsilyl derivatives) exhibit similar reactivity to TFDA but offer practical advantages:

- Ease of Purification : TEFDA derivatives are more volatile, simplifying distillation and reducing acid impurities .

- Reactivity : Comparable to TFDA in cyclopropanation and ether formation .

Sodium Trifluoroacetate and BrCF₂CO₂Li/Na

Other difluorocarbene precursors include:

- Sodium Trifluoroacetate : Less reactive than TFDA, requiring harsher conditions (e.g., high heat) for CF₂ generation .

- BrCF₂CO₂Li/Na : More reactive than ClCF₂CO₂Na, enabling metal-carbene formation at lower temperatures .

Ethyl 2,2-Difluoro-2-(Trimethylsilyl)Acetate

This compound (CAS 205865-67-4) is structurally related but focuses on silyl enolate chemistry rather than CF₂ generation. It is used in Pd-catalyzed α-arylation reactions to synthesize α,α-difluoroacetates .

Key Research Findings

- TFDA vs. MDFA : While TFDA remains the gold standard for broad substrate tolerance, MDFA is a cost-effective alternative for specific applications, particularly with electron-deficient alkenes .

- Environmental Impact : TFDA’s release of SO₂ (an ozone-depleting gas) is a drawback compared to newer reagents like BrCF₂CO₂Li/Na, which avoid sulfur byproducts .

- Mechanochemical Applications: TFDA-derived CF₂ has been utilized in solvent-free, mechanochemical difluoromethylation of ketones, highlighting its versatility .

生物活性

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) is a fluorinated organic compound notable for its unique reactivity and potential applications in organic synthesis. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and comparative studies with similar compounds.

- Molecular Formula : CHFOSSi

- Molecular Weight : 250.26 g/mol

- CAS Number : 120801-75-4

- Physical State : Clear liquid

- Boiling Point : 86°C

- Flash Point : 26°C

- Solubility : Reacts with water; stable under dry conditions.

TFDA acts primarily as a source of difluorocarbene, a highly reactive species that can participate in various chemical transformations. The generation of difluorocarbene from TFDA occurs under specific conditions (high temperature and concentration), making it an efficient reagent in organic synthesis. Its ability to engage in cycloaddition reactions allows for the formation of difluorinated products, which are valuable in medicinal chemistry and materials science.

Fluoroalkylation Agent

TFDA is utilized as a fluoroalkylation agent in the preparation of difluorocyclopropenes and other difluorinated compounds. This reactivity has implications in drug development, particularly for compounds that require enhanced biological activity or specificity due to the presence of fluorine atoms.

Case Studies

- Reactivity with Alkenes

-

Comparison with Methyl Analog

- Research comparing TFDA with methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) indicates that TFDA exhibits superior stability and reactivity due to the presence of the trimethylsilyl group . This stability enhances its utility in complex syntheses where handling and storage conditions are critical.

Comparative Analysis

The following table summarizes key differences between TFDA and related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Contains a trimethylsilyl group | More stable and easier to handle than methyl variant |

| Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate | Lacks trimethylsilyl group | Less stable; higher reactivity at elevated temperatures |

| Tris(trimethylsilyl) fluorosulfonyldifluoroacetate | Multiple trimethylsilyl groups | Higher reactivity due to increased sterics |

Toxicity and Safety Considerations

While TFDA shows promise as a synthetic reagent, its biological interactions necessitate careful evaluation regarding toxicity. Preliminary studies suggest potential corrosive properties and flammability, indicating that proper safety protocols should be followed during handling .

特性

IUPAC Name |

trimethylsilyl 2,2-difluoro-2-fluorosulfonylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3O4SSi/c1-14(2,3)12-4(9)5(6,7)13(8,10)11/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVSCKNABCCCAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)C(F)(F)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3O4SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380752 | |

| Record name | Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120801-75-4 | |

| Record name | Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trimethylsilyl 2,2-difluoro-2-sulfoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。